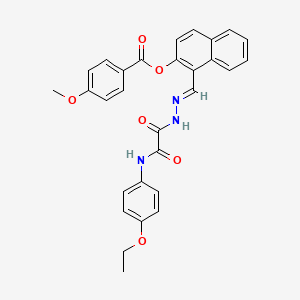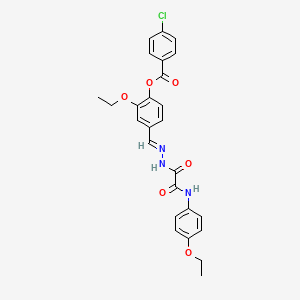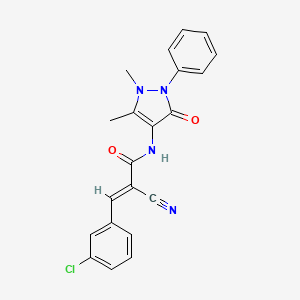
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C28H21N3O4 and a molecular weight of 463.497 g/mol . This compound is notable for its unique structure, which includes a naphthylamino group, an oxoacetyl group, and a phenylacrylate moiety. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves several steps. The synthetic route typically starts with the preparation of the naphthylamino group, followed by the introduction of the oxoacetyl group. The final step involves the coupling of the carbohydrazonoyl group with the phenyl 3-phenylacrylate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity
Análisis De Reacciones Químicas
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Researchers use it to study enzyme interactions and protein binding due to its complex structure.
Mecanismo De Acción
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The naphthylamino group is known to interact with aromatic amino acids in proteins, while the oxoacetyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a similar structure but includes a naphthoate group instead of a phenylacrylate moiety.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This variant includes a methylbenzoate group.
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound features a fluorobenzoate group. The uniqueness of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
765276-33-3 |
|---|---|
Fórmula molecular |
C28H21N3O4 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H21N3O4/c32-26(18-15-20-7-2-1-3-8-20)35-23-16-13-21(14-17-23)19-29-31-28(34)27(33)30-25-12-6-10-22-9-4-5-11-24(22)25/h1-19H,(H,30,33)(H,31,34)/b18-15+,29-19+ |
Clave InChI |
JXMHRWWUOVQRBV-VPMSBXQOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)


![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)




![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12028950.png)



methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12028974.png)
